2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile , reflects its bicyclic structure: a pyrrole ring fused to a pyridine ring at positions 2 and 3, with an oxo group at position 2 and a cyano substituent at position 5. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1190321-76-6 |
| Molecular Formula | C₈H₅N₃O |
| Molecular Weight | 159.14 g/mol |
| Synonyms | 5-Cyano-7-aza-2-oxindole, this compound |
The structure comprises a pyrrolopyridine core with a fused bicyclic system, where the pyrrole ring adopts a non-aromatic, lactam-like configuration due to the oxo group at position 2.
Crystallographic and X-ray Diffraction Studies
No published crystallographic data or X-ray diffraction studies are available for this compound. However, its structural integrity is inferred from synthetic and spectroscopic analyses. The bicyclic framework’s rigidity, driven by conjugation between the pyridine and pyrrole rings, ensures a planar geometry, consistent with related pyrrolopyridine derivatives.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key absorption bands in the IR spectrum confirm functional groups:
| Functional Group | Absorption Band (cm⁻¹) | Source |
|---|---|---|
| Amine (NH₂) | 3322–3463 | |
| Cyano (C≡N) | 2172 | |
| C=N (Pyridine) | 1569 | |
| C=O (Oxo) | 1705 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton and carbon NMR data in DMSO-d₆ reveal critical structural features:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |
|---|---|---|---|
| NH₂ (Amine) | 5.99 | Singlet | |
| Aromatic protons (Pyrrole/Pyridine) | 6.60–7.92 | Multiplet | |
| Methyl groups (if present) | 3.77 | Singlet |
Carbon NMR spectra confirm the lactam carbonyl at δ ~159 ppm and cyano carbon at δ ~115 ppm.
Ultraviolet-Visible (UV-Vis) Spectroscopy
While direct UV-Vis data for this compound is unavailable, related pyrrolopyridines exhibit strong absorption in the 250–350 nm range due to π→π* transitions in the conjugated system.
Tautomerism and Conformational Dynamics
The compound exists predominantly in the keto form due to the stability of the 2-oxo group. No evidence of enol tautomerism is reported, likely due to the absence of acidic protons adjacent to the carbonyl group. Conformational rigidity is observed in the bicyclic system, with restricted rotation around the C–N bonds, as inferred from NMR data showing distinct aromatic proton environments.
Properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-3-5-1-6-2-7(12)11-8(6)10-4-5/h1,4H,2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTNXNRPQFUGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735267 | |
| Record name | 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-76-6 | |
| Record name | 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Substituted 2-Amino-1,5-diphenyl-1H-pyrrole-3-Carbonitrile
Method Overview:
This approach, as detailed in recent literature, employs a cyclocondensation reaction between substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds in acidic media.
- Starting Material: 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile
- Reagents: Acetic acid and catalytic hydrochloric acid
- Reagents for cyclization: Acetylacetone, ethyl cyanoacetate, or malononitrile
- Conditions: Reflux for approximately 4 hours
Reaction Pathway:
The amino group of the pyrrole reacts with active methylene compounds under acidic conditions, leading to cyclization and formation of the pyrrolo[2,3-b]pyridine core. The process involves nucleophilic attack, proton transfers, and ring closure, yielding the target compound with high regioselectivity.
| Step | Reagents | Conditions | Yield | Key Observations |
|---|---|---|---|---|
| 1 | 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Reflux in acetic acid with HCl | ~60-70% | Formation of fused heterocycle confirmed via IR and NMR |
| 2 | Active methylene (e.g., acetylacetone) | Reflux | - | Cyclization to form the pyrrolo[2,3-b]pyridine core |
- IR: Disappearance of nitrile band (~1140 cm$$^{-1}$$), appearance of C=O (~1675 cm$$^{-1}$$) and C=N (~1595 cm$$^{-1}$$)
- NMR: Signals consistent with fused heterocycle, NH$$_2$$ and aromatic protons
Multi-Component Condensation Using Active Methylene Compounds
Method Overview:
This method involves multi-component reactions where 2-amino pyrrole derivatives react with aldehydes, malononitrile, or related compounds to assemble the heterocyclic framework.
- Starting Material: 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile
- Reagents: Aldehydes (aromatic or aliphatic), malononitrile
- Catalyst: Acidic conditions (e.g., acetic acid, hydrochloric acid)
- Conditions: Reflux, typically 4–6 hours
Mechanism:
Initial formation of a Schiff base, followed by cyclization and dehydration steps, results in the fused pyrrolo[2,3-b]pyridine ring system.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Aldehyde + malononitrile | Reflux in acetic acid | 55-65% | Formation of intermediate imines |
| 2 | Cyclization | Acid catalysis | - | Confirmed via spectral data |
One-Pot Synthesis via Cyclocondensation of Precursors
Method Overview:
A streamlined approach involves the one-pot synthesis where the precursor heterocyclic amines and activated carbonyl compounds are reacted under reflux conditions, often with acid catalysts, to generate the target compound efficiently.
- Precursors: 2-Amino pyrrole derivatives and aldehyde or ketone derivatives
- Catalysts: Acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid
- Conditions: Reflux for 4–5 hours
- Reduced steps
- Higher overall yields
- Simplified purification
Alternative Synthetic Routes from Heterocyclic Precursors
Method Overview:
Some studies utilize heterocyclic precursors such as thieno[2,3-b]pyridines or pyrimidines, which undergo functionalization and cyclization to afford the target pyrrolo[2,3-b]pyridine derivatives.
- Starting from 2-thioxo-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile
- Reactions with chloroacetone or similar alkylating agents
- Cyclization under reflux with base (potassium hydroxide)
Reaction Scheme:
This method involves nucleophilic substitution, followed by intramolecular cyclization, leading to the fused heterocycle.
Summary of Key Findings and Data
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3
Biological Activity
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₈H₅N₃O
- Molecular Weight: 159.15 g/mol
- CAS Number: 1167056-59-8
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, its activity against Mycobacterium tuberculosis (MTB) has been explored:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated significant anti-tubercular activity with MIC values ranging from 4 to 32 µg/mL against susceptible strains of MTB. Notably, some derivatives exhibited enhanced activity against multidrug-resistant strains (MIC = 16–64 µg/mL) .
Table 1: Antimicrobial Activity of this compound
| Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Mycobacterium tuberculosis | 4 - 32 | Susceptible |
| Multidrug-resistant MTB | 16 - 64 | Resistant |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may exert cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested: HeLa (cervical cancer) and L929 (fibroblast).
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis and cell cycle arrest, although detailed pathways remain to be fully elucidated.
Case Studies and Research Findings
- Study on Antitubercular Activity: A comprehensive study reported the synthesis and evaluation of several pyrrole derivatives, including this compound. The study utilized both in vitro assays and molecular docking to identify potential targets within MTB .
- Cytotoxicity Assays: In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation at micromolar concentrations. Further mechanistic studies suggested involvement in apoptosis pathways .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Nitrile and oxo groups enhance hydrogen-bond acceptor capacity, critical for ATP-binding pocket interactions in kinases .
- Substituent Positioning : Position 5 nitriles are preferred for steric compatibility, while position 4 substituents (e.g., chlorine) improve electrophilicity .
- Hybrid Systems: Chromeno-pyrrolopyridines exhibit broader bioactivity but face synthetic challenges due to increased ring strain .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, and what reagents are critical for functionalization?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as 2-amino-pyrrole derivatives. Active methylene reagents (e.g., malononitrile or substituted carbonitriles) are essential for introducing the carbonitrile group at the 5-position. For example, functionalization with withdrawing substituents (e.g., cyano) enhances electrophilic reactivity, enabling ring closure under acidic conditions (acetic acid or polyphosphoric acid) . Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., K₂CO₃) also influence yield and purity .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon hybridization (e.g., distinguishing lactam carbonyls from nitrile groups). For example, NH protons in the dihydro-pyrrole ring typically appear as broad singlets near δ 13 ppm in DMSO-d₆ .
- X-Ray Crystallography : Resolves planar geometry of the pyrrolopyridine core and confirms intramolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the lactam ring) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 188.082 for C₉H₅N₃O).
Q. What are the standard purity assessment protocols for this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (acetonitrile/water gradient).
- Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values.
- Melting Point : Consistency with literature values (e.g., 113–115°C for analogous pyrimidine-carbonitriles ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Solubility discrepancies (e.g., polar vs. nonpolar solvents) arise from crystallinity and hydration states. Strategies include:
- Differential Scanning Calorimetry (DSC) : Identifies polymorphs (e.g., anhydrous vs. monohydrate forms).
- Dynamic Vapor Sorption (DVS) : Quantifies hygroscopicity in humidity-controlled environments.
- Co-Solvent Systems : Use DMSO-water or ethanol-PEG blends to enhance dissolution for biological assays .
Q. What experimental design considerations are critical for optimizing synthetic yield?
- Methodological Answer :
- Reagent Stoichiometry : Excess carbonitrile reagents (1.2–1.5 eq) drive cyclization to completion.
- Temperature Control : Gradual heating (70–90°C) prevents side reactions (e.g., nitrile hydrolysis).
- Workup Protocols : Acidic quenching (pH 4–5) minimizes lactam ring opening.
- Yield Challenges : Low yields (e.g., 43% in pyrimidine analogs ) may require microwave-assisted synthesis or flow chemistry for improved kinetics.
Q. How do structural modifications at the 3- or 4-positions influence biological activity?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -CN, -F) at the 5-position enhance metabolic stability, while methyl groups at the 4-position increase lipophilicity (logP).
- Case Study : Analogous compounds with 4-methyl substitution show enhanced antitumor activity (IC₅₀ < 10 µM in HepG2 cells) compared to unsubstituted derivatives .
- Validation : Cross-testing in orthogonal assays (e.g., enzyme inhibition vs. cell viability) clarifies structure-activity relationships (SAR).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
